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For Researchers, Scientists, and Drug Development Professionals

Introduction
Adamantyl-CHMINACA, also known as ACHMINACA, is a synthetic cannabinoid receptor

agonist (SCRA) that has emerged within the constantly evolving landscape of new

psychoactive substances. As an indazole-3-carboxamide derivative, it shares a structural

scaffold with a number of other potent SCRAs. The incorporation of a bulky adamantyl group is

a notable feature, distinguishing it from many earlier generations of synthetic cannabinoids and

influencing its interaction with cannabinoid receptors. This technical guide provides a

comprehensive overview of the pharmacological profile of Adamantyl-CHMINACA, intended to

serve as a resource for researchers and drug development professionals. The information

presented herein is based on available scientific literature and aims to detail its receptor

binding, functional activity, and known metabolic pathways, alongside detailed experimental

protocols for its characterization.

Chemical and Physical Properties
Property Value

Formal Name
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-

indazole-3-carboxamide

Chemical Formula C₂₅H₃₃N₃O

Molecular Weight 391.5 g/mol
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Pharmacological Data
The pharmacological data for Adamantyl-CHMINACA is still emerging. The following tables

summarize the available quantitative data for Adamantyl-CHMINACA and structurally related

compounds to provide a comparative context. It is important to note that direct comparisons

between studies should be made with caution due to variations in experimental conditions.

Table 1: Cannabinoid Receptor Binding Affinity
No specific Ki values for Adamantyl-CHMINACA at CB1 and CB2 receptors were found in the

reviewed literature. The table below presents data for the structurally similar compound AB-

CHMINACA to provide context.

Compound Receptor Ki (nM) Radioligand Cell Line Reference

AB-

CHMINACA
CB1 0.78 [³H]CP55,940 - [1]

AB-

CHMINACA
CB2 0.45 [³H]CP55,940 - [1]

Table 2: Cannabinoid Receptor Functional Activity

Compoun
d

Assay
Type

Receptor EC₅₀ (nM) Eₘₐₓ (%)

Referenc
e
Compoun
d

Referenc
e

A-

CHMINAC

A

β-arrestin 2

Recruitmen

t

CB1 159 142 JWH-018

Note: "A-CHMINACA" is presumed to be Adamantyl-CHMINACA.

Signaling Pathways
As a potent agonist at cannabinoid receptors CB1 and CB2, Adamantyl-CHMINACA is

expected to activate canonical G-protein signaling pathways. Upon binding, it likely induces a
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conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o).

This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase,

leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of

ion channels. Furthermore, like many other SCRAs, it can induce the recruitment of β-arrestins,

which can lead to receptor desensitization and internalization, as well as initiating G-protein-

independent signaling.
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Start

Prepare Reagents:
- Receptor Membranes (CB1/CB2)

- Radioligand ([³H]CP55,940)
- Test Compound (Adamantyl-CHMINACA)

- Assay Buffer

Set up 96-well plate:
- Total Binding Wells

- Non-specific Binding Wells
- Competition Wells (varying [Test Compound])

Incubate at 30°C for 60-90 min

Harvest by rapid filtration
(GF/B filter plates)

Wash filters with ice-cold buffer

Add scintillation cocktail

Measure radioactivity
(Scintillation Counter)

Data Analysis:
- Calculate specific binding

- Generate competition curve
- Determine IC₅₀

- Calculate Ki

End

 

Start

Seed cells expressing CB1/CB2
 in a 384-well plate

Prepare serial dilutions of
Adamantyl-CHMINACA

Pre-treat cells with test compound,
then stimulate with Forskolin

Lyse cells to release intracellular cAMP

Detect cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

Measure signal (e.g., fluorescence, luminescence)

Data Analysis:
- Generate dose-response curve

- Determine EC₅₀ and Eₘₐₓ

End
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Start

Use cells co-expressing CB receptor-enzyme fragment
and β-arrestin-enzyme fragment

Seed cells in a 384-well plate

Add serial dilutions of
Adamantyl-CHMINACA

Incubate for 90-120 minutes

Add chemiluminescent or fluorescent substrate

Measure signal (luminescence/fluorescence)

Data Analysis:
- Generate dose-response curve

- Determine EC₅₀ and Eₘₐₓ

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2672532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2672532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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